molecular formula C10H9ClF3NO3 B1373311 2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate CAS No. 1087788-91-7

2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate

Cat. No. B1373311
M. Wt: 283.63 g/mol
InChI Key: JBBBYBCFKMXAFD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate is a chemical compound with the molecular formula C10H9ClF3NO3 and a molecular weight of 283.63 . It is also known by the IUPAC name 2,2,2-trifluoroethyl 5-chloro-2-methoxyphenylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClF3NO3/c1-17-8-3-2-6(11)4-7(8)15-9(16)18-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 267.9±40.0 °C and a predicted density of 1.434±0.06 g/cm3 . Its pKa is predicted to be 11.47±0.70 .

Scientific Research Applications

Facile Preparation and Aryne Precursors

  • Research by Ganta and Snowden (2007) discusses the preparation of 2-iodophenyl triflates, including 2-iodo-3-methoxyphenyl triflate, through a sequence that includes the use of carbamates. This work is significant for understanding how carbamates like 2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate can be used in the systematic preparation of certain compounds (Ganta & Snowden, 2007).

Synthesis and Biological Activity

  • Rahmathullah et al. (1999) discuss the synthesis of several carbamate analogues, including 2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate, and their evaluation against Pneumocystis carinii pneumonia in a rat model. This study highlights the potential biological activity of such carbamates (Rahmathullah et al., 1999).

Directed Lithiation

  • Smith, El‐Hiti, and Alshammari (2013) discuss the directed lithiation of certain carbamates, indicating the chemical reactivity and utility of these compounds in producing substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Carbocation Intermediates in Substitution Reactions

  • Richard and Yeary (1993) study the effect of nucleophilic anions on the reaction rate of certain trifluoroethyl compounds, providing insight into the carbocation intermediates that may be relevant to understanding the reactivity of 2,2,2-trifluoroethyl carbamates (Richard & Yeary, 1993).

Novel Reduction of Perfluoroalkyl Ketones

  • Sokeirik et al. (2006) discuss an abnormal reduction reaction involving carbamates, which is important for understanding the unique chemical behaviors of compounds like 2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate (Sokeirik et al., 2006).

Imine Formation Using Tris(2,2,2-trifluoroethyl)borate

  • Reeves et al. (2015) present a method for imine formation using a reagent related to 2,2,2-trifluoroethyl compounds, providing further insight into the chemical capabilities of such structures (Reeves et al., 2015).

Syntheses of Difluorinated Polyols

  • Balnaves, Percy, and Palmer (1999) discuss the synthesis of allylic alcohols using a trifluoroethyl carbamate, highlighting the utility of these compounds in synthesizing complex molecules (Balnaves, Percy, & Palmer, 1999).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO3/c1-17-8-3-2-6(11)4-7(8)15-9(16)18-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBBYBCFKMXAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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